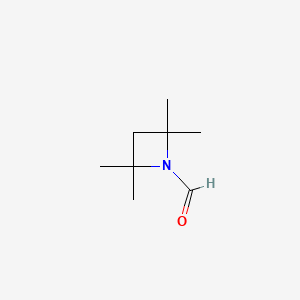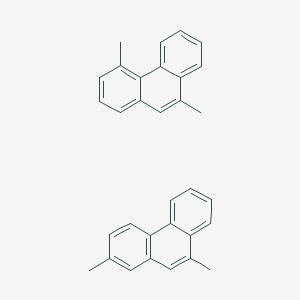
2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements. The presence of phosphorus and chlorine atoms in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of pentaerythritol with phosphorus trichloride and ethylene oxide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .
科学的研究の応用
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
作用機序
The mechanism of action of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of phosphorus atoms allows it to participate in phosphorylation reactions, which are crucial in various biological processes. Additionally, the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
- 3,9-bis(trichloromethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
What sets 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane apart from similar compounds is its specific combination of chlorine and phosphorus atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
60860-22-2 |
|---|---|
分子式 |
C9H16Cl2O6P2 |
分子量 |
353.07 g/mol |
IUPAC名 |
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16Cl2O6P2/c10-1-3-12-18-14-5-9(6-15-18)7-16-19(17-8-9)13-4-2-11/h1-8H2 |
InChIキー |
DNRRTXPAUIIZED-UHFFFAOYSA-N |
正規SMILES |
C1C2(COP(O1)OCCCl)COP(OC2)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


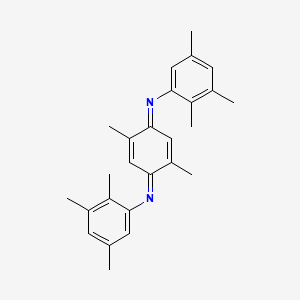
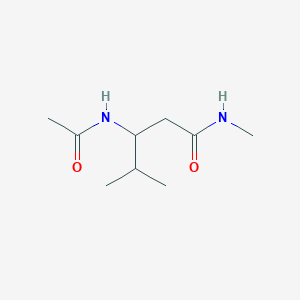

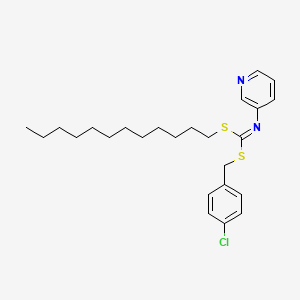


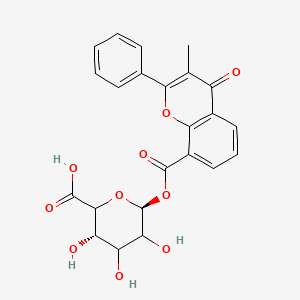
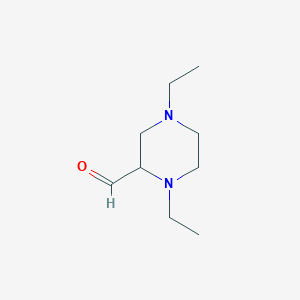
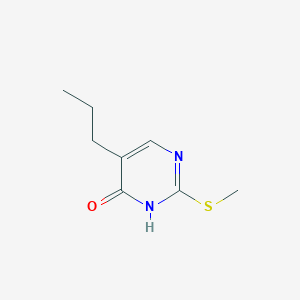
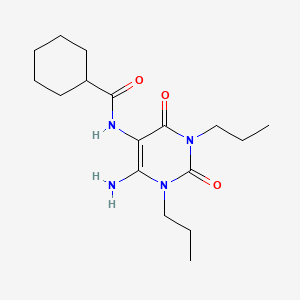
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
